molecular formula C11H12BrNO B2530877 6-(4-Bromophenyl)piperidin-2-one CAS No. 267880-78-4

6-(4-Bromophenyl)piperidin-2-one

Cat. No. B2530877
M. Wt: 254.127
InChI Key: SFPGNDANMWJZEN-UHFFFAOYSA-N
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Description

The compound of interest, 6-(4-Bromophenyl)piperidin-2-one, is a brominated piperidinone derivative. While the specific compound is not directly studied in the provided papers, related brominated piperidinones and their derivatives have been the subject of various research efforts. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related piperidinone compounds involves various strategies. For instance, an efficient oxidation method was described for the preparation of a piperidin-2-one derivative, which could potentially be applied to the synthesis of 6-(4-Bromophenyl)piperidin-2-one . Another study reported the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, which might offer insights into the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of brominated piperidinones is characterized by the presence of a piperidine ring, which can adopt different conformations such as the chair conformation observed in a related compound . The orientation of substituents on this ring can significantly influence the molecule's properties and reactivity. X-ray crystallography and DFT calculations are common techniques used to elucidate the structure of these compounds .

Chemical Reactions Analysis

The reactivity of brominated piperidinones can be influenced by the presence of the bromophenyl group, which can participate in various chemical reactions. The studies provided do not directly address the chemical reactions of 6-(4-Bromophenyl)piperidin-2-one, but they do discuss the chiral resolution of enantiomers of a related compound, which involves interactions such as hydrogen bonding and π-π interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated piperidinones can be deduced from spectroscopic analyses such as FT-IR, FT-Raman, NMR, and UV spectroscopy . These techniques provide information on the vibrational and electronic structure of the molecules, as well as insights into the stability and charge distribution within the molecule. NBO analysis can further reveal hyperconjugative interactions and charge delocalization, which are important for understanding the molecule's reactivity .

Scientific Research Applications

1. Structural Analysis and Hydrogen-Bonding Patterns

The compounds related to 6-(4-Bromophenyl)piperidin-2-one, such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, have been characterized for their hydrogen-bonding patterns. These compounds feature bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Additional weak interactions like C-H...Br, Br...O, and C-H...π contribute to stabilizing the crystal structures (Balderson et al., 2007).

2. Conformation and Biological Investigation

Studies on similar compounds, such as N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, have shown preferences for certain conformations like distorted boat conformations. These compounds have been evaluated for antibacterial activity and antioxidant properties, contributing valuable insights into the field of medicinal chemistry (Mohanraj & Ponnuswamy, 2017).

3. Synthesis and Analgesic Activity Investigation

Research on derivatives of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one, which are structurally related to 6-(4-Bromophenyl)piperidin-2-one, has been conducted. These compounds have been synthesized using microwave-assisted methods and screened for analgesic activity. Some showed significant analgesic activity without ulcerogenic effects, providing insights into new therapeutic agents (Chaudhary et al., 2012).

4. Advances in Chemistry and Biological Activity

Research on 2,6-Diphenyl piperidines, related to 6-(4-Bromophenyl)piperidin-2-one, discusses different methods for their preparation and applications. These compounds are synthesized from aromatic aldehyde and acetone, with reactions on various functional groups. Their applications in different fields are also summarized, indicating the broad utility of these compounds in scientific research (Yousif, 2021).

5. Antimicrobial/Antimycobacterial Activity

Novel compounds like 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of potential agents with dual antimicrobial and antimycobacterial activities, highlighting the significance of such chemical structures in addressing health-related issues (Patel et al., 2012).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and the hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

6-(4-bromophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPGNDANMWJZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)piperidin-2-one

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